molecular formula C9H9ClFNO3 B1428760 1-chloro-4-fluoro-5-nitro-2-(propan-2-yloxy)benzene CAS No. 932375-11-6

1-chloro-4-fluoro-5-nitro-2-(propan-2-yloxy)benzene

Cat. No.: B1428760
CAS No.: 932375-11-6
M. Wt: 233.62 g/mol
InChI Key: GJRMDQLTFNUGIW-UHFFFAOYSA-N
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Description

1-chloro-4-fluoro-5-nitro-2-(propan-2-yloxy)benzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a benzene ring substituted with chlorine, fluorine, a nitro group, and an isopropoxy group. It is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

1-chloro-4-fluoro-5-nitro-2-(propan-2-yloxy)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-4-fluoro-5-nitro-2-(propan-2-yloxy)benzene typically involves the nitration of a precursor compound. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at controlled temperatures to ensure the selective nitration of the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes include the chlorination and fluorination of benzene derivatives, followed by the introduction of the isopropoxy group and the nitro group. The reactions are conducted in large reactors with precise control over temperature, pressure, and reagent concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-fluoro-5-nitro-2-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives.

    Reduction: The major product is the corresponding aniline derivative.

    Oxidation: Products include carboxylic acids and other oxidized benzene derivatives.

Mechanism of Action

The mechanism of action of 1-chloro-4-fluoro-5-nitro-2-(propan-2-yloxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s effects are mediated through pathways involving electron transfer and covalent modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-chloro-4-methoxy-2-methyl-: This compound has a methoxy group instead of an isopropoxy group.

    Benzene, 1-chloro-4-fluoro-5-methyl-2-(1-methylethoxy)-: This compound has a methyl group instead of a nitro group.

    1-Chloro-4-fluoro-2-(1-methylethoxy)-5-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a nitro group.

Uniqueness

1-chloro-4-fluoro-5-nitro-2-(propan-2-yloxy)benzene is unique due to the presence of both a nitro group and an isopropoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-chloro-4-fluoro-5-nitro-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO3/c1-5(2)15-9-4-7(11)8(12(13)14)3-6(9)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRMDQLTFNUGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)F)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-5-fluoro-4-nitrophenol (287 mg, 1.5 mmol), propan-2-ol (90 mg, 1.5 mmol), diphenyl-2-pyridylphosphine (592 mg, 2.25 mmol) and di-tert-butyl azodicarboxylate (518 mg, 2.25 mmol) in tetrahydrofuran (10 ml) was stirred at room temperature under argon for 22 hrs. The mixture was treated with 1M HCl/diethyl ether (10 ml) and stirred at room temperature for 1 hr, then concentrated under vacuum and the residue dissolved in diethyl ether (10 ml), treated with 5M HCl acid (10 ml) and stirred for 30 mins. The organic layer was separated, washed with 5M HCl acid (10 ml), then 10% Na2CO3 solution (2×10 ml), dried (MgSO4) and concentrated under vacuum. The residue was purified by chromatography on silica gel eluting with 5-70% ethyl acetate/60-80 petrol ether to afford the title compound as a yellow solid (153 mg, 43%).
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287 mg
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90 mg
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592 mg
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518 mg
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10 mL
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HCl diethyl ether
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10 mL
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Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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